N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings, nitro groups, and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohexanecarboxamide structure, followed by the introduction of the 2,6-dimethylphenyl and 4-methylphenyl groups through various substitution reactions. The nitro group is usually introduced via nitration reactions, and the final product is obtained through amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-1-[N-(4-METHYLPHENYL)-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]CYCLOHEXANE-1-CARBOXAMIDE can be compared to other amide compounds with similar structures, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer unique properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-methyl-N-[2-(3-nitro-2-oxopyridin-1-yl)acetyl]anilino)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5/c1-20-12-14-23(15-13-20)32(25(34)19-31-18-8-11-24(27(31)35)33(37)38)29(16-5-4-6-17-29)28(36)30-26-21(2)9-7-10-22(26)3/h7-15,18H,4-6,16-17,19H2,1-3H3,(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REALCFWKJGGNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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